3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
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Overview
Description
The compound “3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide” is a complex organic molecule. It contains a bromophenyl group, an oxolane ring, a piperidine ring, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of several different functional groups, including a bromophenyl group, an oxolane ring, a piperidine ring, and a propanamide group. The presence of these groups would likely result in a variety of different chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could potentially be replaced via a nucleophilic aromatic substitution reaction. The oxolane and piperidine rings could potentially undergo ring-opening reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromophenyl group could potentially make the compound relatively heavy and possibly increase its boiling point. The presence of the oxolane and piperidine rings could potentially make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Synthesis Methods and Pharmacological Properties :
- Derivatives of piperidine, including compounds like 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide, are synthesized using various methods and have diverse pharmacological properties. These derivatives include compounds with potential for analgesic, hypotensive, anti-Parkinsonian, and methacholinolytic activities, which are used in medical practice as chemotherapeutic drugs (Vardanyan, 2018).
Anticancer Applications :
- Some derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as promising anticancer agents. These compounds show significant potential as anticancer agents, but further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Neuroprotective Properties :
- Certain derivatives with a piperidine structure have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, which may have neuroprotective properties. These compounds protect cultured hippocampal neurons from glutamate toxicity and have the potential to be neuroprotective agents (Chenard et al., 1995).
Compulsive Food Consumption and Binge Eating :
- Research on compounds structurally similar to this compound, such as certain OX1R antagonists, has shown that they can modulate compulsive food consumption and binge eating behaviors in animal models. This suggests their potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYPMYDZAKYYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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